

# literature review comparing clinical trial outcomes of different progestins

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Medroxy Progesterone Acetate*

Cat. No.: *B13405360*

[Get Quote](#)

## A Comparative Analysis of Clinical Trial Outcomes for Different Progestins

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of clinical trial outcomes for various progestins, synthetic hormones that mimic the effects of progesterone. Progestins are integral components of hormonal contraceptives, hormone replacement therapies, and treatments for various gynecological conditions. Understanding the nuances in their clinical performance is critical for informed therapeutic selection and future drug development. This analysis synthesizes data from systematic reviews, network meta-analyses, and randomized controlled trials to compare the efficacy, side effect profiles, and specific therapeutic advantages of different progestin generations and individual compounds.

## Comparative Efficacy and Safety of Progestins in Combined Oral Contraceptives

A recent systematic review and network meta-analysis of eighteen randomized controlled trials (RCTs) compared four commonly prescribed progestins in combined oral contraceptives (COCs): gestodene (GSD), desogestrel (DSG), drospirenone (DRSP), and levonorgestrel (LNG). While all four demonstrated comparable contraceptive efficacy, they exhibited distinct therapeutic advantages and side effect profiles.[\[1\]](#)[\[2\]](#)[\[3\]](#)

**Key Findings:**

- **Contraceptive Efficacy:** Desogestrel (DSG) showed the highest contraceptive efficacy, followed by drospirenone (DRSP) and gestodene (GSD). Levonorgestrel (LNG) was found to be the least effective of the four in preventing pregnancy.[1][2][3]
- **Cycle Control:** Gestodene (GSD) was associated with the lowest incidence of breakthrough bleeding and irregular bleeding.[1][2][3] In terms of withdrawal bleeding, drospirenone (DRSP) was ranked the highest.[1][2][3]
- **Adverse Events:** Drospirenone (DRSP) had the lowest rate of adverse events, followed by levonorgestrel (LNG) and desogestrel (DSG). Gestodene (GSD) was associated with the highest rate of adverse events.[1][2][3]
- **Androgenic Effects:** Drospirenone (DRSP) is noted for minimizing androgenic side effects.[1][2][3]
- **Specialized Applications:** Based on these findings, the review suggests desogestrel (DSG) for routine contraception, gestodene (GSD) for better bleeding control, drospirenone (DRSP) for minimizing androgenic effects, and levonorgestrel (LNG) for emergency contraception due to its rapid onset and established pharmacokinetics.[1][2][3]

| Progestin            | Contraceptive Efficacy Ranking | Breakthrough Bleeding/Irregular Bleeding | Adverse Event Rate Ranking | Key Advantage                                      |
|----------------------|--------------------------------|------------------------------------------|----------------------------|----------------------------------------------------|
| Desogestrel (DSG)    | 1                              | Moderate                                 | 3                          | Balanced efficacy and safety for routine use[1][2] |
| Drospirenone (DRSP)  | 2                              | Moderate                                 | 1                          | Minimizing androgenic side effects[1][2]           |
| Gestodene (GSD)      | 3                              | Lowest Incidence                         | 4                          | Superior bleeding control[1][2]                    |
| Levonorgestrel (LNG) | 4                              | Higher Incidence                         | 2                          | Established emergency contraceptive[1][2]          |

## Progestins in the Management of Endometriosis-Related Pain: Dienogest vs. Norethindrone Acetate

Randomized controlled trials have compared the efficacy of dienogest (DNG) and norethindrone acetate (NETA) for alleviating pain associated with endometriosis. Both progestins have been shown to be effective in reducing pain scores.[4][5]

One study found that while both significantly reduced pain, NETA led to a greater reduction in endometrioma size.[4] However, another retrospective study observed a reduction in endometrioma size in both groups with no significant difference between them, but reported that the decrease in endometriosis-related symptoms was significantly higher in the dienogest group.[6] Side effect profiles are generally comparable, though one trial reported a higher dropout rate in the dienogest group.[4] Another study noted that uterine bleeding/spotting and weight gain were more frequently reported by women in the NETA group.[6]

| Outcome           | Dienogest (DNG)                                                  | Norethindrone Acetate (NETA)                                  |
|-------------------|------------------------------------------------------------------|---------------------------------------------------------------|
| Pain Reduction    | Effective in reducing dysmenorrhea and chronic pelvic pain[4][6] | Effective in reducing dysmenorrhea and chronic pelvic pain[4] |
| Endometrioma Size | Reduction observed[6]                                            | Significant reduction, potentially greater than DNG[4]        |
| Side Effects      | Emotional lability, metrorrhagia[5]                              | Metrorrhagia, weight gain[5][6]                               |
| Dropout Rate      | Higher in one study[4]                                           | Lower in one study[4]                                         |

## Progestins for Endometrial Hyperplasia Without Atypia: Dienogest vs. Norethisterone Acetate

In the treatment of endometrial hyperplasia without atypia, a randomized controlled trial compared dienogest (DIE) and norethisterone acetate (NETA). The study found that dienogest led to a higher rate of regression and a lower incidence of hysterectomy compared to norethisterone acetate.[7]

| Outcome                            | Dienogest (DIE) | Norethisterone Acetate (NETA) |
|------------------------------------|-----------------|-------------------------------|
| Resolution                         | 32.7%           | 31%                           |
| Regression                         | 57.7%           | 37.9%                         |
| Persistence                        | 3.8%            | 22.5%                         |
| Progression to Complex Hyperplasia | 0%              | 6.9%                          |
| Hysterectomy Rate                  | Lower           | Significantly Higher          |

## Second vs. Third Generation Progestins: A Look at Mood and Androgenic Effects

The evolution of progestins has led to different "generations," each with a modified pharmacological profile.<sup>[8][9]</sup> Third-generation progestins, such as desogestrel and gestodene, were designed to have less androgenic activity compared to the second-generation progestin levonorgestrel.<sup>[10]</sup>

A randomized clinical trial comparing a COC containing the third-generation progestin desogestrel to one with the second-generation levonorgestrel found that the desogestrel-containing COC significantly improved both positive and negative mood symptoms.<sup>[11]</sup> In contrast, the levonorgestrel-containing COC was associated with a decrease in positive mood and an increase in negative mood.<sup>[11]</sup>

## Drospirenone vs. Levonorgestrel: Beyond Contraception

Direct comparisons of COCs containing drospirenone versus levonorgestrel have highlighted differences in their effects on well-being and androgen-related side effects.

An open-label randomized comparative study found no statistically significant difference in cycle control, efficacy, or overall adverse events between a drospirenone/ethynodiol (EE) and a levonorgestrel/EE combination.<sup>[12]</sup> However, the drospirenone combination demonstrated a more favorable effect on body weight and blood pressure.<sup>[12]</sup>

Another randomized, single-blind study concluded that while both combinations had similar beneficial effects on water retention, the drospirenone-containing pill was significantly better at alleviating negative mood symptoms during the menstrual phase.<sup>[13]</sup> Furthermore, the proportion of subjects with acne decreased in the drospirenone group but not in the levonorgestrel group.<sup>[13]</sup>

## Experimental Protocols

Representative Example: Randomized Controlled Trial of Dienogest vs. Norethindrone Acetate for Endometriosis-Associated Pain

- Study Design: A single-center, prospective, randomized trial.[4]
- Participants: 70 patients aged 18-40 years with a diagnosis of endometriosis.[4]
- Randomization: Participants were randomly assigned to one of two treatment groups.[4]
- Intervention:
  - Group 1: Dienogest 2 mg daily.[4]
  - Group 2: Norethindrone acetate (NETA) 5 mg daily.[4]
- Data Collection:
  - Pain levels were assessed using a visual analog scale (VAS) at baseline and at 6- and 12-month follow-ups.[4]
  - Endometrioma size was measured via ultrasound.[4]
  - Discontinuation rates, reasons for dropout, and side effects were recorded.[4]
- Outcome Measures: The primary outcomes were the change in pain scores and endometrioma size. Secondary outcomes included discontinuation rates and side effect profiles.[4]

## Visualizing Progestin Action and Comparison



[Click to download full resolution via product page](#)

Caption: Progestin Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Comparison of Progestin Generations



[Click to download full resolution via product page](#)

Caption: Experimental Workflow of a Progestin RCT

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Comparative effectiveness and safety of different progestins in combined oral contraceptives: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effectiveness and safety of different progestins in combined oral contraceptives: a systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Norethindrone acetate versus dienogest for pain relief in endometriosis related pain: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Dienogest or Norethindrone acetate for the treatment of ovarian endometriomas: Can we avoid surgery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dienogest versus norethisterone acetate in management of endometrial hyperplasia without atypia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. Comparative review of third-generation progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparison of Second and Third Generations Combined Oral Contraceptive Pills' Effect on Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An open-label randomized comparative study of oral contraceptives between medications containing 3 mg drospirenone/30 microg ethinylestradiol and 150 microg levonorgestrel/30 microg ethinylestradiol in Thai women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of oral contraceptives containing ethinylestradiol with either drospirenone or levonorgestrel on various parameters associated with well-being in healthy women: a randomized, single-blind, parallel-group, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [literature review comparing clinical trial outcomes of different progestins]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13405360#literature-review-comparing-clinical-trial-outcomes-of-different-progestins>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)